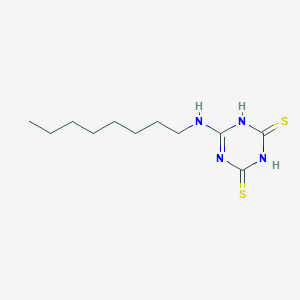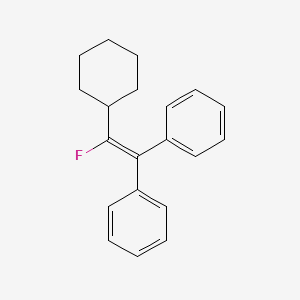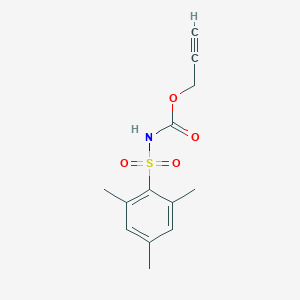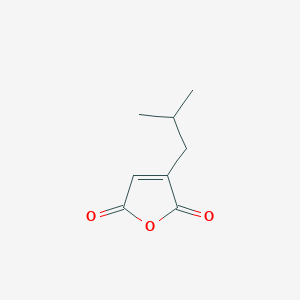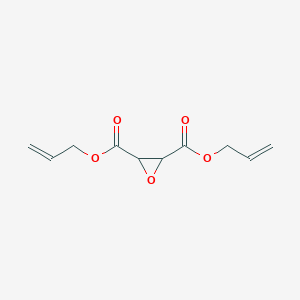
Diprop-2-en-1-yl oxirane-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diprop-2-en-1-yl oxirane-2,3-dicarboxylate is a chemical compound that belongs to the class of oxirane derivatives It is characterized by the presence of an oxirane ring (a three-membered epoxide ring) and two carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diprop-2-en-1-yl oxirane-2,3-dicarboxylate typically involves the reaction of an appropriate dicarboxylic acid with an epoxide precursor. One common method is the reaction of maleic anhydride with allyl alcohol in the presence of a catalyst to form the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C)
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Organic solvents like dichloromethane or toluene
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Diprop-2-en-1-yl oxirane-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The carboxylate groups can be reduced to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxirane derivatives.
Scientific Research Applications
Diprop-2-en-1-yl oxirane-2,3-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of Diprop-2-en-1-yl oxirane-2,3-dicarboxylate involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can modulate various biochemical pathways and exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl oxirane-2,3-dicarboxylate
- Diethyl oxirane-2,3-dicarboxylate
- Dipropyl oxirane-2,3-dicarboxylate
Uniqueness
Diprop-2-en-1-yl oxirane-2,3-dicarboxylate is unique due to the presence of the allyl group, which imparts distinct reactivity and potential applications compared to other similar compounds. The allyl group can participate in additional chemical reactions, providing versatility in synthetic applications.
Properties
CAS No. |
63507-42-6 |
|---|---|
Molecular Formula |
C10H12O5 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
bis(prop-2-enyl) oxirane-2,3-dicarboxylate |
InChI |
InChI=1S/C10H12O5/c1-3-5-13-9(11)7-8(15-7)10(12)14-6-4-2/h3-4,7-8H,1-2,5-6H2 |
InChI Key |
WZMILQWGNLNIKZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1C(O1)C(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![S-[3-(Trichlorosilyl)propyl] ethanethioate](/img/structure/B14489016.png)
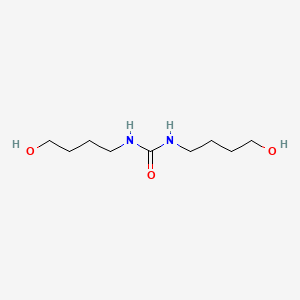
![Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate](/img/structure/B14489021.png)
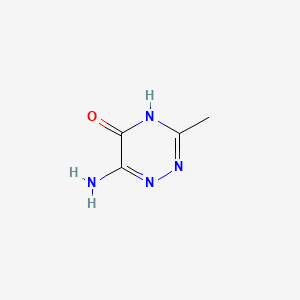
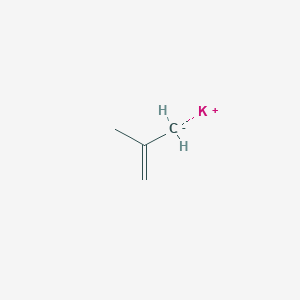
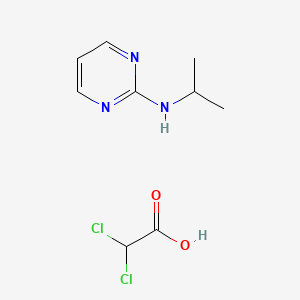
![5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde](/img/structure/B14489033.png)
